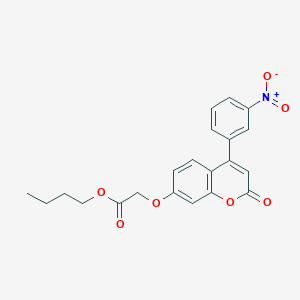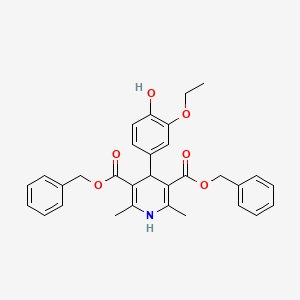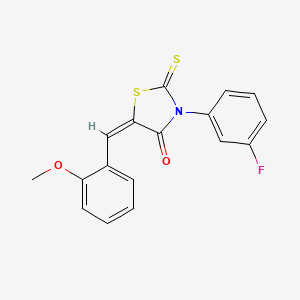![molecular formula C24H25ClN4O B11667730 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11667730.png)
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta un anillo de piperazina, un grupo clorofenilo y una parte naftilmetilideno, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida generalmente implica múltiples pasos. Un método común incluye la reacción de cloruro de 2-clorobencilo con piperazina para formar 4-[(2-clorofenil)metil]piperazina. Este intermedio se hace reaccionar entonces con naftalen-1-carbaldehído y acetohidrazida en condiciones específicas para obtener el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en medio acuoso.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial efecto terapéutico, incluidos los efectos anticancerígenos y antimicrobianos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida implica su interacción con dianas moleculares específicas. Se sabe que se une a ciertos receptores o enzimas, modulando así su actividad. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos similares
Cetirizina: Un antihistamínico de segunda generación con una estructura de piperazina similar.
Levocetirizina: Un enantiómero de la cetirizina con mayor eficacia.
Hidroxicina: Un antihistamínico de primera generación que se metaboliza a cetirizina.
Unicidad
Lo que diferencia a 2-{4-[(2-Clorofenil)metil]piperazin-1-YL}-N’-[(Z)-(naftalen-1-YL)metilideno]acetohidrazida es su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su capacidad para sufrir diversas reacciones químicas y sus potenciales aplicaciones terapéuticas la convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C24H25ClN4O |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C24H25ClN4O/c25-23-11-4-2-7-21(23)17-28-12-14-29(15-13-28)18-24(30)27-26-16-20-9-5-8-19-6-1-3-10-22(19)20/h1-11,16H,12-15,17-18H2,(H,27,30)/b26-16- |
Clave InChI |
BDEUDPVCYGBVCA-QQXSKIMKSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667656.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11667661.png)
![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11667663.png)
![2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667664.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)
![3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667690.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)

